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Compound of Interest

Compound Name: 6-Hydroxymethylherniarin

CAS No.: 117597-79-2

Cat. No.: B3033770

Get Quote

Executive Summary
6-Hydroxymethylherniarin (6-HMH) is a naturally occurring coumarin derivative isolated

primarily from the stem bark of Citrus funadoko and Citrus grandis. Structurally characterized

as 6-(hydroxymethyl)-7-methoxychromen-2-one, this compound represents a critical

intermediate in the biosynthetic diversification of simple coumarins.

Unlike its parent compound, herniarin (7-methoxycoumarin), the introduction of a

hydroxymethyl group at the C6 position significantly alters its polarity and reactivity profile. This

modification enhances its potential as a semi-synthetic scaffold for drug development,

particularly in the design of anti-inflammatory and anticoagulant agents. This guide provides a

rigorous technical analysis of its physicochemical properties, spectral signatures, and

experimental handling protocols to ensure reproducibility in high-throughput screening and

synthesis.

Molecular Architecture & Identification
The structural integrity of 6-HMH relies on the stability of the benzopyrone core and the specific

substitution pattern at the 6 and 7 positions. The methoxy group at C7 acts as an electron-
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donating group (EDG), increasing electron density in the aromatic ring, while the hydroxymethyl

group at C6 provides a handle for further functionalization (e.g., esterification, oxidation).

Table 1: Chemical Identity Specifications
Property Specification

IUPAC Name 6-(hydroxymethyl)-7-methoxychromen-2-one

Common Name 6-Hydroxymethylherniarin

CAS Registry Number 117597-79-2

Molecular Formula C₁₁H₁₀O₄

Molecular Weight 206.19 g/mol

SMILES COC1=C(C=C2C=CC(=O)OC2=C1)CO

InChIKey ZYRLZLIMDGNMHZ-UHFFFAOYSA-N

Appearance White to off-white crystalline solid

Physicochemical Profile
Understanding the solubility and stability landscape of 6-HMH is non-negotiable for accurate

biological assaying. Coumarins are notoriously hydrophobic; however, the C6-hydroxymethyl

moiety imparts a degree of polarity that distinguishes 6-HMH from lipophilic analogues like

osthole.

Solubility & Solvation Thermodynamics
The compound exhibits a "solubility cliff" between aqueous and organic media. While the

lactone ring allows for hydrogen bonding, the planar aromatic system drives aggregation in

water.

Table 2: Solubility Profile
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Solvent Solubility Rating Application Notes

DMSO High (>20 mg/mL)
Preferred for stock solutions

(10-50 mM).

Chloroform High Ideal for NMR characterization.

Ethyl Acetate Moderate
Suitable for extraction and

purification.

Acetone Moderate Good for transfer; volatile.

Water Low (<0.1 mg/mL)
Requires co-solvent (e.g.,

0.1% DMSO) or sonication.

Ethanol Moderate
Heating (37°C) often required

for saturation.

Stability & Storage
Solid State: Stable for >2 years at -20°C when desiccated. Protect from light to prevent

photodimerization of the coumarin double bond (2+2 cycloaddition).

Solution State: Stock solutions in DMSO are stable for 3-6 months at -20°C. Avoid repeated

freeze-thaw cycles which can induce precipitation.

pH Sensitivity: The lactone ring is susceptible to hydrolysis under strongly alkaline conditions

(pH > 10), opening to form the corresponding coumarinic acid salt.

Spectral Characterization
Accurate identification requires analyzing the unique electronic and magnetic environment

created by the 6,7-disubstitution pattern.

UV-Vis Spectroscopy
The conjugation system of the coumarin core produces characteristic absorption bands.

: ~320-325 nm (Cinnamoyl chromophore), ~220 nm (Benzoyl).
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Fluorescence: 7-methoxycoumarins typically exhibit strong blue fluorescence (

~400-450 nm). The 6-hydroxymethyl group may induce a slight bathochromic shift compared
to herniarin.

Nuclear Magnetic Resonance (NMR)
The substitution at C6 and C7 removes the ortho-coupling typically seen in the benzene ring of

simple coumarins, leaving H-5 and H-8 as singlets.

Predicted

H NMR Shifts (in CDCl

):

6.20 - 6.30 (d, 1H, J=9.5 Hz): H-3 (Characteristic lactone doublet).

7.60 - 7.65 (d, 1H, J=9.5 Hz): H-4 (Deshielded by carbonyl).

6.80 - 6.85 (s, 1H): H-8 (Shielded by adjacent OMe).

7.30 - 7.50 (s, 1H): H-5 (Deshielded, para to carbonyl).

4.60 - 4.80 (s, 2H): -CH

OH (Benzylic methylene).

3.90 - 3.95 (s, 3H): -OCH

(Methoxy).

Experimental Protocols
Protocol A: Saturation Shake-Flask Solubility
Determination
Purpose: To determine the exact thermodynamic solubility of 6-HMH in a specific assay buffer.

Reagents: 6-HMH solid, PBS (pH 7.4), HPLC-grade Acetonitrile.

Preparation: Weigh 2 mg of 6-HMH into a 1.5 mL microcentrifuge tube.
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Solvation: Add 1.0 mL of PBS. Vortex vigorously for 1 minute.

Equilibration: Incubate the suspension at 25°C for 24 hours with continuous agitation (orbital

shaker at 300 rpm).

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

Quantification:

Carefully aspirate 100

L of the supernatant.

Dilute 1:10 with Acetonitrile (to ensure solubility during analysis).

Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO/ACN.

Protocol B: Structural Verification via HPLC-UV/MS
Purpose: To validate purity and identity before biological testing.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.

Detection:

UV: 320 nm.

MS (ESI+): Scan range 100-500 m/z. Look for [M+H]
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= 207.2 and [M+Na]

= 229.2.

Biosynthetic Context & Visualization
6-HMH is not an isolated artifact but a product of the enzymatic modification of the

phenylpropanoid pathway. Understanding this pathway aids in identifying potential impurities

(like Herniarin) in natural isolates.

Diagram 1: Biosynthetic Pathway of 6-
Hydroxymethylherniarin
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Caption: Putative biosynthetic route from L-Phenylalanine to 6-Hydroxymethylherniarin in

Citrus species, highlighting the critical methylation and hydroxymethylation steps.

Diagram 2: Solubility & Stability Testing Workflow
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Caption: Decision tree for the preparation and verification of 6-HMH solutions, ensuring

solubility integrity prior to biological assays.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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